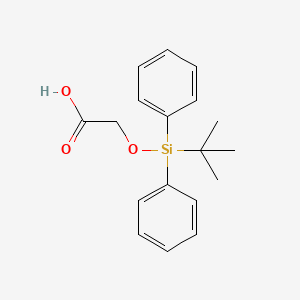

2-((tert-Butyldiphenylsilyl)oxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[tert-butyl(diphenyl)silyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVZUDBOTZUEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456751 | |

| Record name | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76271-74-4 | |

| Record name | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-((tert-Butyldiphenylsilyl)oxy)acetic Acid: A Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-Butyldiphenylsilyl)oxy)acetic acid is a bifunctional organic molecule widely utilized in complex organic synthesis. It incorporates two key chemical features: a stable, sterically hindered tert-butyldiphenylsilyl (TBDPS) ether and a reactive carboxylic acid. The TBDPS group serves as a robust protecting group for the hydroxyl moiety of glycolic acid, allowing for selective reactions at the carboxylic acid terminus. Its significant stability under a wide range of acidic and basic conditions, compared to other common silyl ethers, makes it an invaluable tool for multi-step syntheses of pharmaceuticals and other complex molecular targets. This guide provides an in-depth overview of its properties, synthesis, deprotection, and applications, particularly its emerging role in the development of novel therapeutics.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. Proper safety precautions should be observed when handling this compound, as outlined by its hazard statements.

Table 1: Physicochemical Properties [1][2][3]

| Property | Value |

| CAS Number | 76271-74-4 |

| Molecular Formula | C₁₈H₂₂O₃Si |

| Molecular Weight | 314.45 g/mol |

| IUPAC Name | 2-((tert-butyl(diphenyl)silyl)oxy)acetic acid |

| Appearance | Solid (Melting point not specified in literature) |

| Purity | Typically ≥95% |

Table 2: Hazard and Precautionary Statements [3]

| Classification | Statement |

| GHS Pictogram | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Phrases | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Deprotection Protocols

The synthesis of this compound is typically achieved through a two-step process: silyl ether formation from an ester of glycolic acid, followed by saponification of the ester to yield the desired carboxylic acid.

Experimental Protocol 1: Synthesis

Step 1: Synthesis of Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate [4][5]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve ethyl glycolate (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF, 5-10 mL/mmol).

-

Addition of Reagents: To the stirred solution, add imidazole (2.5 equivalents) followed by tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.2 equivalents) at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ethyl glycolate is consumed.

-

Work-up:

-

Quench the reaction by adding anhydrous methanol.

-

Remove the DMF by co-evaporation with toluene under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with 1.0 M aqueous HCl, deionized water, saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate.

Step 2: Hydrolysis to this compound [6][7][8]

-

Reaction Setup: Dissolve the purified ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate (1.0 equivalent) from Step 1 in a 2:1 mixture of tetrahydrofuran (THF) and deionized water.

-

Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O, ~5 equivalents).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the saponification progress by TLC until the starting ester is fully consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Transfer to a separatory funnel and carefully acidify the aqueous layer to a pH of 3-4 by the dropwise addition of 1 M aqueous HCl.

-

Separate the organic layer and extract the aqueous layer again with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

-

Isolation: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Experimental Protocol 2: Deprotection

The TBDPS group is exceptionally stable in acidic media but can be efficiently cleaved using a fluoride ion source.[5][9]

-

Reaction Setup: Dissolve the TBDPS-protected compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equivalents) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature while stirring. Monitor the deprotection by TLC until the starting material is consumed (typically 30-60 minutes).

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.

-

Quench the reaction by washing with deionized water.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter the solution and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Applications in Drug Development

The unique structure of this compound makes it an ideal building block for constructing linkers in heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[10] They consist of two active "warhead" ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[10][11]

The linker's length, rigidity, and chemical nature are critical for the PROTAC's efficacy.[12] this compound provides a valuable fragment for these linkers. Its carboxylic acid handle allows for straightforward amide bond formation with an amine-containing warhead or E3 ligase ligand. The protected hydroxyl group can be unmasked at a later synthetic stage to provide a point for further modification or to simply exist as a hydrophilic element within the final linker structure.

References

- 1. dakenchem.com [dakenchem.com]

- 2. 76271-74-4|this compound|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Structure and Application of 2-((tert-Butyldiphenylsilyl)oxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid, a key building block in modern medicinal chemistry. The document details its chemical structure, properties, synthesis, and significant applications, particularly in the development of targeted protein degraders.

Core Structure and Chemical Properties

This compound is a carboxylic acid derivative characterized by the presence of a bulky tert-butyldiphenylsilyl (TBDPS) protecting group. This silyl ether is formed at the hydroxyl group of glycolic acid. The TBDPS group is renowned for its high steric hindrance and stability under a range of chemical conditions, particularly acidic environments.[1][2] This stability is a key feature that makes it a valuable component in multi-step organic syntheses.[3]

The structural and chemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 76271-74-4 | [2][4] |

| Molecular Formula | C₁₈H₂₂O₃Si | [2][4] |

| Molecular Weight | 314.45 g/mol | [4] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C1=CC=CC=C1)C1=CC=CC=C1 | [2] |

| InChI Key | AHVZUDBOTZUEOO-UHFFFAOYSA-N | [2] |

| Appearance | White to off-white solid (typical) | |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in organic solvents like DMF, DCM, and EtOAc | |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

Synthesis of this compound

The synthesis of this compound involves the protection of the hydroxyl group of a glycolic acid precursor with a tert-butyldiphenylsilyl group. A common and efficient method is the reaction of an ester of glycolic acid, such as ethyl 2-hydroxyacetate, with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: Two-Step Synthesis from Ethyl 2-hydroxyacetate

This protocol outlines a representative two-step synthesis: 1) Protection of the hydroxyl group of ethyl 2-hydroxyacetate, and 2) Saponification of the resulting ester to the carboxylic acid.

Step 1: Synthesis of Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate

-

Materials:

-

Ethyl 2-hydroxyacetate (1.0 equiv.)

-

tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.1–1.5 equiv.)[3]

-

Imidazole (2.2–3.0 equiv.)[3]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1.0 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve ethyl 2-hydroxyacetate (1.0 equiv.) in anhydrous DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

To this solution, add imidazole (2.2–3.0 equiv.) followed by the dropwise addition of TBDPS-Cl (1.1–1.5 equiv.) at room temperature.[3]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with Ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash successively with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate.

-

Step 2: Saponification to this compound

-

Materials:

-

Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate (1.0 equiv.)

-

Lithium hydroxide (or Sodium hydroxide) (1.5-2.0 equiv.)

-

Tetrahydrofuran (THF)

-

Water

-

1.0 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5-2.0 equiv.) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting ester is fully consumed.

-

Acidify the reaction mixture to a pH of ~3-4 with 1.0 M HCl.

-

Extract the product with Ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

-

Application in Drug Development: A Linker for PROTACs

This compound is primarily utilized as a "Protein Degrader Building Block".[4] Specifically, it serves as a precursor for linkers in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][6] The linker is a critical component, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[1][7]

The this compound molecule, after deprotection of the silyl group, provides a short, flexible ether-containing linker. Ether and polyethylene glycol (PEG) based linkers are commonly used in PROTAC design to modulate properties such as solubility and cell permeability.[7][8]

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow: Incorporation into a PROTAC

The following workflow illustrates how this compound can be incorporated as a linker in the synthesis of a PROTAC. This involves deprotection, activation, and sequential amide bond formation with the POI ligand and the E3 ligase ligand.

Caption: Experimental workflow for PROTAC synthesis using the linker precursor.

Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table provides a template for presenting such data for a hypothetical PROTAC utilizing a linker derived from this compound.

| Parameter | Description | Typical Value Range |

| DC₅₀ (nM) | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1 - 1000 |

| Dₘₐₓ (%) | The maximum percentage of target protein degradation achieved. | > 80% |

| Binding Affinity (K_D, POI) | The dissociation constant for the binding of the PROTAC to the protein of interest. | Varies widely |

| Binding Affinity (K_D, E3 Ligase) | The dissociation constant for the binding of the PROTAC to the E3 ligase. | Varies widely |

| Ternary Complex Cooperativity (α) | A measure of the cooperativity of the formation of the ternary complex. | > 1 (positive cooperativity) |

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its robust TBDPS protecting group allows for its strategic use in complex synthetic pathways. Its primary application as a precursor for short, ether-based linkers in PROTACs underscores its importance in the development of next-generation therapeutics based on targeted protein degradation. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified synthesis of 3'-O-TBDPS-protected furanoid glycal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Guardian: A Technical Guide to the Tert-Butyldiphenylsilyl (TBDPS) Protecting Group

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of functional groups is a cornerstone of successful organic synthesis. Among the arsenal of protecting groups for hydroxyl moieties, the tert-Butyldiphenylsilyl (TBDPS) group stands out for its exceptional robustness and versatility. This in-depth technical guide explores the fundamental principles of the TBDPS protecting group, offering a comprehensive overview of its application, stability, and the experimental protocols for its use.

First introduced by Hanessian and Lavallée in 1975, the TBDPS group was designed to offer superior stability compared to existing silyl ethers like tert-butyldimethylsilyl (TBDMS or TBS).[1] Its significant steric bulk, provided by the two phenyl rings and the tert-butyl group attached to the silicon atom, imparts remarkable stability under a wide range of reaction conditions, particularly in acidic media where other silyl ethers may be cleaved.[2][3] This stability is a key advantage in complex, multi-step syntheses, allowing for a broader scope of chemical transformations on other parts of a molecule while the protected alcohol remains intact.[2]

Core Attributes of the TBDPS Protecting Group

The TBDPS group is valued for several key features that make it a reliable choice in organic synthesis:

-

High Stability: It is significantly more stable to acidic hydrolysis than other common silyl ethers such as trimethylsilyl (TMS), triethylsilyl (TES), and TBDMS.[4] It can withstand conditions like 80% acetic acid and 50% trifluoroacetic acid, which would cleave many other protecting groups.[1][2]

-

Selective Protection: Due to its steric hindrance, tert-butyldiphenylsilyl chloride (TBDPSCl) exhibits a high degree of selectivity for the protection of less sterically encumbered primary alcohols over secondary and tertiary alcohols.[1][5]

-

Orthogonal Deprotection: The stability of the TBDPS group allows for the selective removal of other, more labile protecting groups in its presence, enabling complex and elegant synthetic strategies.[2]

-

Compatibility: TBDPS ethers are compatible with a variety of reaction conditions and analytical techniques commonly used in organic chemistry.[1]

Comparative Stability of Common Silyl Ethers

The choice of a silyl protecting group is often dictated by the specific requirements of a synthetic route, particularly the need for stability under certain reaction conditions and the ability to be selectively removed. The stability of common silyl ethers towards acidic and basic hydrolysis generally follows a predictable trend based on the steric bulk around the silicon atom.

| Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |

| Trimethylsilyl | TMS | Least Stable | Least Stable |

| Triethylsilyl | TES | ↓ | ↓ |

| tert-Butyldimethylsilyl | TBDMS or TBS | ↓ | ↓ |

| tert-Butyldiphenylsilyl | TBDPS | ↓ | Most Stable |

| Triisopropylsilyl | TIPS | Most Stable | ↓ |

This table summarizes the generally accepted order of stability for common silyl ethers. The exact stability can be influenced by the specific substrate and reaction conditions.[4][6]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide standardized protocols for the protection of a primary alcohol with TBDPSCl and its subsequent deprotection.

Protection of a Primary Alcohol with TBDPSCl

This protocol describes a common method for the introduction of the TBDPS group using TBDPSCl and imidazole in dimethylformamide (DMF).[2][5]

Materials:

-

Substrate with a primary hydroxyl group

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Methanol (MeOH)

-

Toluene

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substrate containing a primary hydroxyl group (1.0 equivalent) in anhydrous DMF (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

-

To this solution, add imidazole (2.2–3.0 equivalents) followed by TBDPSCl (1.1–1.5 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quench the reaction by the addition of anhydrous MeOH (2.2–3.0 equivalents).

-

Remove the DMF by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in EtOAc or CH₂Cl₂.

-

Wash the organic layer successively with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired TBDPS-protected compound.

Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (TBAF)

The most common method for the cleavage of TBDPS ethers is through the use of a fluoride ion source, with tetrabutylammonium fluoride (TBAF) being the most widely used reagent.[2][7] The strong silicon-fluoride bond provides the thermodynamic driving force for the reaction.[7]

Materials:

-

TBDPS-protected compound

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDPS-protected compound (1.0 equivalent) in anhydrous THF under an inert atmosphere. A typical concentration is 0.1 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of TBAF in THF (1.1 to 1.5 equivalents) to the reaction mixture.

-

Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane and quench with water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Visualizing Key Processes

To further aid in the understanding of the TBDPS protecting group, the following diagrams, generated using the DOT language, illustrate the protection and deprotection workflows, as well as the relative stability of common silyl ethers.

Caption: General experimental workflows for the protection and deprotection of alcohols using TBDPS.

Caption: Relative stability of common silyl protecting groups towards acidic conditions.

Conclusion

The tert-Butyldiphenylsilyl protecting group is an invaluable tool in the arsenal of the modern synthetic chemist. Its exceptional stability, coupled with its selective introduction and removal, allows for the execution of complex synthetic strategies that would otherwise be untenable. A thorough understanding of its properties, as well as reliable experimental protocols, empowers researchers to leverage the full potential of this robust protecting group in the synthesis of novel therapeutics and other complex molecular targets.

References

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: 2-((tert-Butyldiphenylsilyl)oxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid. This compound is a valuable intermediate in organic synthesis and has gained significant attention as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound, with the CAS number 76271-74-4, is a silyl ether derivative of glycolic acid. The incorporation of the tert-butyldiphenylsilyl (TBDPS) group imparts significant steric bulk and stability, making it a versatile building block in complex molecular architectures.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₃Si | [1][2] |

| Molecular Weight | 314.45 g/mol | [1] |

| IUPAC Name | 2-[tert-butyl(diphenyl)silyl]oxyacetic acid | [2] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--O)(C1=CC=CC=C1)C1=CC=CC=C1 | [2] |

| Purity | Commercially available in ≥95% and ≥97% purity | [1][2] |

| Physical Form | Solid or liquid | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3][4] |

Spectroscopic Data

Expected ¹H NMR Chemical Shifts:

-

-CH₂-O-Si: The methylene protons adjacent to the silyloxy group are expected to appear in the range of 3.5-4.5 ppm.

-

-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will produce a sharp singlet around 1.0-1.3 ppm.

-

-C₆H₅: The ten protons of the two phenyl groups will appear as multiplets in the aromatic region, typically between 7.2 and 7.8 ppm.

-

-COOH: The acidic proton of the carboxylic acid group will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration, typically appearing above 10 ppm.

Expected ¹³C NMR Chemical Shifts:

-

-COOH: The carbonyl carbon of the carboxylic acid is expected in the range of 170-180 ppm.

-

-CH₂-O-Si: The methylene carbon is expected around 60-70 ppm.

-

-C(CH₃)₃ & -C(CH₃)₃: The quaternary carbon and the methyl carbons of the tert-butyl group are expected around 19-20 ppm and 26-27 ppm, respectively.

-

-C₆H₅: The aromatic carbons will show multiple signals between 127 and 136 ppm.

Mass Spectrometry: The fragmentation pattern in mass spectrometry would likely involve the loss of the tert-butyl group (M-57), followed by further fragmentation of the silyl ether and phenyl groups.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of a glycolic acid ester, followed by hydrolysis of the ester.

Step 1: Protection of Ethyl Glycolate

This procedure is adapted from the general method for the protection of primary alcohols using tert-butyldiphenylsilyl chloride (TBDPS-Cl).[5]

Materials:

-

Ethyl glycolate (1.0 equivalent)

-

tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.1 equivalents)

-

Imidazole (2.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl glycolate in anhydrous DMF under an inert atmosphere (e.g., argon).

-

Add imidazole to the solution, followed by the dropwise addition of TBDPS-Cl at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by adding methanol.

-

Remove the DMF by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M aq. HCl, water, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product, ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate, by silica gel column chromatography.

Step 2: Hydrolysis of the Ester

Materials:

-

Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate

-

Lithium hydroxide (or Sodium hydroxide)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Development

The primary application of this compound in drug development is as a linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.

The TBDPS group in this linker provides steric bulk and stability, which can influence the conformation and physicochemical properties of the resulting PROTAC molecule.

Mandatory Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

Caption: Synthetic workflow for this compound.

Caption: General mechanism of action for a PROTAC utilizing a linker.

References

- 1. calpaclab.com [calpaclab.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 76271-74-4 [sigmaaldrich.com]

- 4. 76271-74-4|this compound|BLD Pharm [bldpharm.com]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Stability of TBDPS Ether: A Technical Guide for Researchers

An in-depth examination of the stability of tert-butyldiphenylsilyl (TBDPS) ether under acidic and basic conditions, providing researchers, scientists, and drug development professionals with a comprehensive resource for strategic synthesis planning.

The tert-butyldiphenylsilyl (TBDPS) protecting group is a cornerstone in modern organic synthesis, prized for its exceptional steric bulk and remarkable stability. This technical guide delves into the nuanced stability of TBDPS ethers under a variety of acidic and basic conditions, offering quantitative data, detailed experimental protocols, and logical workflows to inform the strategic design of complex synthetic routes.

Core Principles of TBDPS Ether Stability

The stability of silyl ethers, including TBDPS, is primarily dictated by the steric hindrance around the silicon atom and the electronic effects of its substituents. The two bulky phenyl groups and the tertiary butyl group on the silicon atom of the TBDPS ether create a significant steric shield, impeding the approach of both protons and nucleophiles to the silicon-oxygen bond. This steric congestion is the principal reason for the enhanced stability of TBDPS ethers compared to other common silyl ethers.[1][2]

Under acidic conditions, the deprotection of silyl ethers is initiated by the protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The steric bulk of the TBDPS group disfavors this pathway, rendering it significantly more stable than less hindered silyl ethers.[3] In basic media, cleavage is typically initiated by nucleophilic attack on the silicon atom. While the steric hindrance of the TBDPS group also provides substantial stability under basic conditions, its stability is comparable to that of the tert-butyldimethylsilyl (TBDMS) group.[4][5]

Quantitative Stability Data

The relative stability of TBDPS ether compared to other common silyl ethers under both acidic and basic hydrolysis has been quantitatively assessed. This data is invaluable for designing orthogonal protection strategies, where one silyl ether can be selectively removed in the presence of another.

Table 1: Relative Rates of Acidic and Basic Hydrolysis of Common Silyl Ethers. [4][6][7]

| Protecting Group | Relative Rate of Acidic Hydrolysis (vs. TMS = 1) | Relative Rate of Basic Hydrolysis (vs. TMS = 1) |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

As the data indicates, the TBDPS group is approximately 250 times more stable than the commonly used TBS group under acidic conditions, making it an ideal choice for multi-step syntheses involving acidic reagents.[3]

TBDPS Ether Stability and Cleavage Under Various Conditions

The robust nature of the TBDPS group necessitates specific and often forcing conditions for its removal. The choice of deprotection reagent is critical and depends on the substrate's sensitivity to acidic or basic conditions.

Table 2: Deprotection Conditions for TBDPS Ethers. [1][8][9][10][11]

| Reagent | Conditions | Compatible Protecting Groups | Incompatible Protecting Groups | Notes |

| Acidic Conditions | ||||

| Acetic Acid (80%) | Prolonged heating | Benzyl (Bn), Acetates (Ac) | Acid-labile groups (e.g., Trityl, THP, Boc) | TBDPS is generally stable to 80% acetic acid, which cleaves TBDMS ethers.[12] |

| Trifluoroacetic Acid (TFA) (50%) | Room Temperature | Benzyl (Bn), Acetates (Ac) | Acid-labile groups (e.g., Trityl, THP, Boc) | TBDPS is generally stable to 50% TFA.[12] |

| Acetyl Chloride (cat.) in Methanol | 0 °C to Room Temperature | Most non-silyl protecting groups | Acid-labile groups | A mild and efficient method for cleaving TBDPS ethers.[10][11] |

| Hydrogen Fluoride-Pyridine (HF·Py) | THF or Acetonitrile, 0 °C to RT | Boc, Acetates (Ac), Benzyl (Bn) | Acid-labile groups (e.g., Trityl, THP) | A less basic alternative to TBAF, often providing more controlled deprotection.[1][8] |

| Basic/Fluoride Conditions | ||||

| Tetrabutylammonium Fluoride (TBAF) | THF, 0 °C to Room Temperature | Benzyl (Bn), Boc | Other silyl ethers (TBDMS, TES), base-labile groups | The most common method; the basicity of TBAF can lead to side reactions.[1][8] |

| Sodium Hydroxide (NaOH) | Aqueous alcohol, elevated temperature | Acid-labile groups | Base-labile groups (e.g., esters) | Harsh conditions that can affect other functional groups. |

| Potassium Bicarbonate (KHCO₃) | Methanol/Water, Reflux | Acid-labile groups | Base-labile groups | Milder basic conditions compared to NaOH. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic strategies. Below are standard protocols for the cleavage of TBDPS ethers using common reagents.

Protocol 1: Cleavage of TBDPS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol provides a general guideline for the deprotection of a TBDPS ether using TBAF. Optimization may be required for specific substrates.

Materials:

-

TBDPS-protected compound

-

Anhydrous Tetrahydrofuran (THF)

-

1.0 M solution of TBAF in THF

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Ethyl acetate or Dichloromethane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDPS-protected compound (1.0 equiv) in anhydrous THF (0.1 M solution) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) to the reaction mixture.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Cleavage of TBDPS Ether using Hydrogen Fluoride-Pyridine (HF·Py)

This protocol is suitable for substrates that are sensitive to the basicity of TBAF.

Materials:

-

TBDPS-protected compound

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile

-

Hydrogen Fluoride-Pyridine complex (70% HF)

-

Pyridine

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate or Dichloromethane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a plastic vessel, dissolve the TBDPS-protected compound (1.0 equiv) in anhydrous THF or acetonitrile (0.1 M solution) and cool to 0 °C.

-

In a separate plastic vessel, prepare the HF·Pyridine solution by carefully adding HF·Pyridine (e.g., 5-10 equiv of HF) to pyridine. Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Slowly add the prepared HF·Pyridine solution to the solution of the substrate at 0 °C.

-

Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Extract the mixture with ethyl acetate or dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[13]

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental workflows can aid in understanding and planning synthetic sequences.

Acid-Catalyzed Deprotection Pathway of TBDPS Ether

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed cleavage of a TBDPS ether.

General Experimental Workflow for TBDPS Protection and Deprotection

This diagram outlines a typical workflow for the protection of an alcohol with a TBDPS group and its subsequent deprotection.

Conclusion

The tert-butyldiphenylsilyl ether stands out as a robust and reliable protecting group for hydroxyl functionalities, particularly in synthetic routes that require stability towards acidic conditions. Its high steric hindrance provides exceptional stability, allowing for the selective deprotection of other less hindered silyl ethers. While its removal requires specific and sometimes forcing conditions, a range of effective protocols utilizing fluoride-based reagents or strong acids are available. By understanding the quantitative stability data and employing the detailed experimental protocols provided in this guide, researchers can confidently incorporate the TBDPS protecting group into their synthetic strategies to achieve their complex molecular targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 11. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 12. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 13. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Silyl Ether Protecting Groups: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Among the myriad of options available for the temporary masking of reactive functional groups, silyl ethers stand out for their versatility, ease of installation, and tunable reactivity. This technical guide provides a comprehensive overview of silyl ether protecting groups, detailing their formation, deprotection, relative stability, and application, with a focus on providing actionable experimental protocols and comparative data to inform synthetic strategy.

Introduction to Silyl Ether Protecting Groups

Silyl ethers are organosilicon compounds characterized by a silicon atom covalently bonded to an alkoxy group (R-O-SiR'₃).[1] They are predominantly used as protecting groups for alcohols, temporarily replacing the acidic proton of the hydroxyl group and rendering it inert to a wide range of reaction conditions, including those involving strong bases, organometallics, and certain oxidizing and reducing agents.[2][3]

The utility of silyl ethers lies in their straightforward and high-yielding formation, general stability, and, most importantly, their selective removal under mild and specific conditions.[4] The steric and electronic properties of the substituents on the silicon atom can be varied to create a broad spectrum of silyl ethers with a wide range of stabilities, allowing for orthogonal protection strategies in the synthesis of polyfunctional molecules.[5]

Commonly employed silyl ethers in organic synthesis include:

-

TMS (Trimethylsilyl)

-

TES (Triethylsilyl)

-

TBDMS (tert-Butyldimethylsilyl) or TBS

-

TIPS (Triisopropylsilyl)

-

TBDPS (tert-Butyldiphenylsilyl)

Formation of Silyl Ethers

The most common method for the formation of silyl ethers is the reaction of an alcohol with a silyl halide (typically a chloride) or a silyl triflate in the presence of a base.[4] The choice of silylating agent and base is crucial and depends on the steric hindrance of the alcohol and the desired silyl ether.

A widely used and reliable method for the silylation of alcohols is the Corey protocol , which employs a silyl chloride and imidazole as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] For more sterically hindered alcohols, more reactive silyl triflates in the presence of a non-nucleophilic base like 2,6-lutidine are often employed.[6]

References

An In-depth Technical Guide to the TBDPS Protecting Group

The tert-butyldiphenylsilyl (TBDPS) group is a robust and versatile protecting group for hydroxyl functionalities, indispensable in the multi-step total synthesis of complex natural products.[1] First introduced by Hanessian and Lavallée in 1975, it was designed to offer significant advantages over existing silyl ethers like the tert-butyldimethylsilyl (TBDMS) group.[2] Its exceptional stability under a wide range of reaction conditions, particularly in acidic media, allows for extensive chemical transformations on other parts of a molecule while the protected alcohol remains intact.[1][3]

Core Features of the TBDPS Group

The utility of the TBDPS group stems from its unique structural and chemical properties.

-

Structure and Steric Hindrance : The TBDPS group consists of a silicon atom bonded to a tert-butyl group and two phenyl groups.[4] This significant steric bulk is the primary reason for its stability, as it shields the silicon-oxygen bond from acidic or nucleophilic attack.[2][3] This steric hindrance also imparts a high degree of selectivity, favoring the protection of less sterically encumbered primary alcohols over secondary and tertiary ones.[2][5]

-

Exceptional Stability : A key feature of the TBDPS group is its remarkable stability compared to other common silyl ethers. It is significantly more stable to acidic hydrolysis than trimethylsilyl (TMS), triethylsilyl (TES), and TBDMS groups.[1][3] For instance, the TBDPS group is unaffected by treatment with 80% acetic acid, which cleaves O-trityl and O-TBDMS ethers, and it can also withstand 50% trifluoroacetic acid (TFA).[2] This stability allows for orthogonal deprotection strategies, where more labile protecting groups can be selectively removed in the presence of a TBDPS group.[1]

-

Introduction and Cleavage : The TBDPS group is typically introduced by reacting an alcohol with tert-butyldiphenylsilyl chloride (TBDPS-Cl) or the more reactive tert-butyldiphenylsilyl triflate (TBDPS-OTf) in the presence of a mild base, such as imidazole or 2,6-lutidine.[1][2] Deprotection is most commonly achieved using a fluoride ion source, with tetrabutylammonium fluoride (TBAF) being the most widely used reagent.[1][6] The strong silicon-fluoride bond, with a bond energy of approximately 142 kcal/mol, provides the thermodynamic driving force for this cleavage.[5][6] Alternative deprotection methods involve strong acids or other fluoride sources like HF-Pyridine.[6][7]

Quantitative Data and Stability Comparison

The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom. The TBDPS group is one of the most robust silyl protecting groups due to its significant steric hindrance.[3]

Table 1: Relative Stability of Common Silyl Protecting Groups

| Protecting Group | Structure | Relative Stability to Acid | Relative Stability to Fluoride |

|---|---|---|---|

| TMS | -Si(CH₃)₃ | 1 | 1 |

| TES | -Si(CH₂CH₃)₃ | 64 | ~10-100 |

| TBDMS (TBS) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | ~20,000-100,000 |

| TIPS | -Si(CH(CH₃)₂)₃ | 700,000 | ~5,000 |

| TBDPS | -Si(Ph)₂(C(CH₃)₃) | ~500,000-1,000,000 | ~100,000-200,000 |

Data is approximate and compiled from relative rates of hydrolysis. The general trend for stability towards acidic hydrolysis is TMS < TES < TBDMS < TIPS < TBDPS, while for fluoride-mediated cleavage, the trend is TMS < TES < TIPS < TBDMS < TBDPS.[5][7]

Table 2: Common Deprotection Conditions for TBDPS Ethers

| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Time | Notes |

|---|---|---|---|---|

| TBAF (1.0 M) | THF | 0 to RT | 2 - 30 h | Most common method. Basicity can cause side reactions like silyl migration.[6][7] |

| HF-Pyridine | THF | RT | Varies | Can provide better results with less migration for base-sensitive substrates.[7] |

| Acetic Acid | THF/H₂O | RT | Varies | An alternative acidic method to avoid base-catalyzed side reactions.[7] |

| Acetyl Chloride (cat.) | MeOH | 0 to RT | Varies | Mild and selective method that tolerates many other protecting groups.[8][9] |

| CsF | DMF | RT | Varies | Used for deprotection, including in the synthesis of deuterated biaryls.[10] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies.

This protocol describes a common method for the introduction of the TBDPS group onto a primary hydroxyl group.[1][11]

Materials:

-

Substrate with primary hydroxyl group (1.0 equiv.)

-

tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.1–1.5 equiv.)

-

Imidazole (2.2–3.0 equiv.)

-

Anhydrous Dimethylformamide (DMF) (2–10 mL/mmol)

-

Anhydrous Methanol (MeOH)

-

Toluene

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M aq. HCl, Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the substrate (1.0 equiv.) in anhydrous DMF under an inert atmosphere (e.g., Argon).

-

Add imidazole (2.2–3.0 equiv.) followed by TBDPS-Cl (1.1–1.5 equiv.) to the solution at room temperature.[11]

-

Stir the reaction mixture at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding anhydrous MeOH (2.2–3.0 equiv.).[1]

-

Remove the DMF by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in EtOAc or CH₂Cl₂.

-

Wash the organic layer successively with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[1][11]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired TBDPS-protected compound.

This protocol outlines the most common method for cleaving a TBDPS ether using a fluoride source.[6][7]

Materials:

-

TBDPS-protected compound

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1–1.5 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the TBDPS-protected compound in anhydrous THF (e.g., at a concentration of 0.1 M) under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the 1.0 M solution of TBAF in THF (1.1 to 1.5 equivalents) to the reaction mixture.[7]

-

Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, quench by adding deionized water.

-

Extract the product with EtOAc or CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Troubleshooting Note : Incomplete cleavage may be due to poor quality or insufficient TBAF.[7] For base-sensitive substrates where silyl migration is a concern, buffering the TBAF solution with acetic acid or switching to an acidic deprotection method is recommended.[6][7]

Visualizations

Caption: Relative stability of common silyl protecting groups towards acidic hydrolysis.

Caption: Experimental workflow for the protection of an alcohol with TBDPS-Cl.

Caption: Experimental workflow for the deprotection of a TBDPS ether using TBAF.

Caption: General mechanisms for silyl ether protection and fluoride-mediated deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Illustrated Glossary of Organic Chemistry - tBDPS group [chem.ucla.edu]

- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 10. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: 2-((tert-Butyldiphenylsilyl)oxy)acetic Acid (CAS No. 76271-74-4) in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid, identified by CAS number 76271-74-4. This compound is categorized as a pivotal "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.

The unique structure of this compound, featuring a carboxylic acid functional group and a protected hydroxyl group, makes it a versatile component for constructing the linker element of PROTACs. The linker plays a crucial role in a PROTAC's efficacy, dictating the spatial orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The tert-butyldiphenylsilyl (TBDPS) protecting group offers robust stability under various reaction conditions, allowing for flexibility in multi-step synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and for the development of analytical methods.

| Property | Value | Reference |

| CAS Number | 76271-74-4 | [1] |

| Molecular Formula | C₁₈H₂₂O₃Si | [1] |

| Molecular Weight | 314.45 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Purity | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Publicly available chemical databases |

| Number of Rotatable Bonds | 6 | Publicly available chemical databases |

| Hydrogen Bond Donors | 1 | Publicly available chemical databases |

| Hydrogen Bond Acceptors | 3 | Publicly available chemical databases |

Role in PROTAC Synthesis: A Hypothetical Workflow

While specific examples of PROTACs incorporating this compound are not yet prevalent in peer-reviewed literature, its structure strongly suggests a role as a linker precursor. The carboxylic acid allows for facile amide bond formation with an amine-containing ligand (either for the target protein or the E3 ligase). The TBDPS-protected hydroxyl group can be deprotected at a later synthetic stage to yield a hydroxylated linker, which can influence the PROTAC's solubility, cell permeability, and binding interactions.

A hypothetical workflow for the integration of this compound into a PROTAC is depicted below.

Experimental Protocols (Representative)

The following are representative, non-validated protocols for the key synthetic transformations involving this compound in the context of PROTAC synthesis. These protocols are based on standard organic chemistry methodologies.

Amide Coupling of this compound with an Amine-Containing Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the title compound and a primary or secondary amine on a protein of interest (POI) ligand.

Materials:

-

This compound (1.0 eq)

-

Amine-containing POI ligand (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

DCM

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve this compound and the amine-containing POI ligand in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add HATU to the solution, followed by the dropwise addition of DIPEA.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Deprotection of the TBDPS Group

This protocol describes the removal of the TBDPS protecting group to reveal the hydroxyl functionality within the PROTAC linker.

Materials:

-

TBDPS-protected PROTAC intermediate (1.0 eq)

-

TBAF (1.0 M solution in THF, 1.2 eq)

-

Anhydrous THF

-

DCM

-

Water

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the TBDPS-protected PROTAC intermediate in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution dropwise.

-

Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the deprotected PROTAC by flash column chromatography or preparative HPLC.

Biological Evaluation of PROTACs with Hydroxylated Linkers

The introduction of a hydroxyl group into the linker can significantly impact the biological activity of a PROTAC. While no specific biological data for PROTACs derived from this compound is currently available, the general effects of hydroxylated linkers can be inferred from existing literature.

Potential Impacts of a Hydroxylated Linker:

-

Improved Solubility: The polar hydroxyl group can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.

-

Altered Cell Permeability: The polarity of the linker can influence the ability of the PROTAC to cross the cell membrane.

-

Modified Ternary Complex Formation: The hydroxyl group may form hydrogen bonds with either the target protein or the E3 ligase, potentially stabilizing the ternary complex required for ubiquitination.

-

Pharmacokinetic Properties: Changes in solubility and cell permeability will affect the overall pharmacokinetic profile of the PROTAC.

The biological evaluation of any novel PROTAC would involve a series of in vitro and in vivo assays to determine its efficacy and mechanism of action.

Key Biological Assays:

-

Target Protein Degradation Assays: Western blotting or proteomics-based approaches to quantify the reduction in the levels of the target protein.

-

Cell Viability Assays: To assess the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines.

-

Ternary Complex Formation Assays: Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of the PROTAC to its target and the E3 ligase.

-

Ubiquitination Assays: In vitro or cell-based assays to confirm that the PROTAC induces ubiquitination of the target protein.

-

In Vivo Efficacy Studies: Evaluation of the PROTAC's anti-tumor activity in animal models.

Conclusion

This compound (CAS No. 76271-74-4) is a valuable building block for the synthesis of PROTACs. Its bifunctional nature, with a carboxylic acid for conjugation and a robustly protected hydroxyl group, provides synthetic chemists with a versatile tool for constructing and diversifying PROTAC linkers. While specific examples of its application in the synthesis of named PROTACs are yet to be widely reported, the principles of its incorporation are well-established in organic and medicinal chemistry. Further research into the use of this and similar building blocks will undoubtedly contribute to the development of the next generation of targeted protein degraders.

References

In-Depth Technical Guide: 2-((tert-Butyldiphenylsilyl)oxy)acetic acid in Drug Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 2-((tert-Butyldiphenylsilyl)oxy)acetic acid, a key building block in the synthesis of advanced therapeutic agents. The document details its chemical properties, its application in the formation of Proteolysis-targeting chimeras (PROTACs), and a general experimental protocol for its use.

Core Chemical Properties

This compound is a carboxylic acid functionalized with a bulky tert-butyldiphenylsilyl (TBDPS) protecting group. This silyl ether provides significant steric hindrance and is notably stable under a range of chemical conditions, making it a valuable component in multi-step organic synthesis.

Data Presentation: Molecular and Chemical Properties

| Property | Value | Citation |

| Molecular Formula | C₁₈H₂₂O₃Si | [1][2][3] |

| Molecular Weight | 314.45 g/mol | [1][4] |

| CAS Number | 76271-74-4 | [1] |

| Appearance | Inquire with supplier | |

| Purity | Typically ≥97% | [1][2] |

Application in PROTAC Synthesis

This molecule is primarily utilized as a linker or a component of a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The this compound serves as a precursor to a linker that connects the POI-binding ligand to the E3 ligase-binding ligand. The carboxylic acid moiety allows for facile amide bond formation with an amine-containing ligand, while the TBDPS group protects a hydroxyl group that can be deprotected in a later step to reveal a reactive site for conjugation with the second ligand. The stability of the TBDPS group is advantageous, as it can withstand various reaction conditions used to modify other parts of the molecule before its strategic removal.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, starting with the coupling of this compound to an E3 ligase ligand.

References

The Bulwark of Synthesis: A Technical Guide to the Role of Steric Hindrance in TBDPS Group Stability

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is a cornerstone of success. Among the arsenal of protecting groups for hydroxyl functionalities, silyl ethers have proven to be exceptionally versatile. This technical guide delves into the core principles governing the stability of one of the most robust silyl ethers, the tert-butyldiphenylsilyl (TBDPS) group, with a specific focus on the pivotal role of steric hindrance. Understanding the nuances of TBDPS stability is paramount for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.

The Foundation of Stability: Steric Hindrance

The exceptional stability of the TBDPS protecting group is primarily attributed to the significant steric bulk imparted by its substituents: a tert-butyl group and two phenyl rings attached to the silicon atom.[1][2] This steric congestion effectively shields the silicon-oxygen (Si-O) bond from the approach of nucleophiles or electrophiles, which are necessary for cleavage.[1] The bulky nature of these groups creates a formidable steric barrier, hindering the access of reagents to the reactive center and thereby increasing the activation energy required for deprotection.[1][2]

This principle of sterically-driven stability allows for the selective protection and deprotection of hydroxyl groups in complex molecules, a critical requirement in modern drug development and total synthesis.[1]

Comparative Stability of Silyl Ethers

The stability of silyl ethers is not absolute but rather a spectrum dictated by the steric and electronic nature of the substituents on the silicon atom. The TBDPS group resides at the higher end of this stability spectrum, particularly under acidic conditions.[3][4][5]

Quantitative Stability Data

The following table summarizes the relative rates of acidic and basic hydrolysis for common silyl ethers, providing a quantitative measure of their stability.

| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis[5] | Relative Rate of Basic Hydrolysis[4][6] |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

As the data clearly indicates, the TBDPS group is exceptionally stable under acidic conditions, being approximately 250 times more stable than the widely used TBDMS group.[7] While its stability in basic media is comparable to that of the TBDMS group, its pronounced acid stability makes it the protecting group of choice when harsh acidic conditions are anticipated in a synthetic route.[4]

Deprotection of the TBDPS Group

The high stability of the TBDPS group necessitates more forcing conditions for its removal compared to less sterically hindered silyl ethers.[1][8] The choice of deprotection method is critical to ensure the integrity of other functional groups within the molecule.

Common methods for TBDPS cleavage include:

-

Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for fluoride-mediated deprotection.[8][9] The high strength of the silicon-fluoride bond provides the thermodynamic driving force for this reaction.[3] However, the basicity of TBAF solutions can sometimes lead to side reactions.[8] In such cases, buffered fluoride sources like HF-Pyridine or triethylamine trihydrofluoride (Et3N•3HF) may offer better results.[1]

-

Acidic Conditions: While highly stable to acid, TBDPS ethers can be cleaved under strong acidic conditions.[7][8] A common method involves the use of acetic acid in a mixture of tetrahydrofuran (THF) and water.[1][9]

The ability to selectively remove less stable silyl ethers in the presence of a TBDPS group is a powerful tool in orthogonal protection strategies.[10] For instance, a TBDMS group can be cleaved under conditions that leave a TBDPS group intact.[10]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with tert-Butyldiphenylsilyl Chloride (TBDPSCl)

This protocol describes a general procedure for the protection of a primary hydroxyl group using TBDPSCl and imidazole.

Materials:

-

Alcohol substrate

-

tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equivalents)

-

Imidazole (2.2–3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Methanol (MeOH)

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

1.0 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Toluene

Procedure:

-

Dissolve the alcohol (1.0 equivalent) in anhydrous DMF (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[11]

-

Add TBDPSCl (1.1–1.5 equivalents) and imidazole (2.2–3.0 equivalents) to the solution at room temperature.[11]

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).[11]

-

Once the starting material is consumed, quench the reaction by adding anhydrous MeOH (2.2–3.0 equivalents).[11]

-

Remove the DMF by co-evaporation with toluene under reduced pressure.[11]

-

Dissolve the residue in EtOAc or CH₂Cl₂.[11]

-

Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.[11]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDPS-protected alcohol.

Protocol 2: Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines a general procedure for the cleavage of a TBDPS ether using TBAF in THF.

Materials:

-

TBDPS-protected substrate

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1–1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDPS-protected compound in anhydrous THF (typically at a concentration of 0.1 M) under an inert atmosphere.[9]

-

Cool the solution to 0 °C using an ice bath.[9]

-

Slowly add the 1.0 M solution of TBAF in THF (1.1 to 1.5 equivalents) to the reaction mixture.[9] For sterically hindered substrates, a larger excess of TBAF may be required.[9]

-

Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS.[9]

-

Upon completion, carefully neutralize the mixture with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.

Visualizing Steric Hindrance and Synthetic Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Steric hindrance from bulky groups on the TBDPS protecting group shields the Si-O bond.

Caption: General workflow for the use of the TBDPS protecting group in organic synthesis.

Conclusion

The tert-butyldiphenylsilyl group is an exceptionally robust protecting group for hydroxyl functions, primarily due to the substantial steric hindrance provided by its tert-butyl and phenyl substituents. This steric bulk confers remarkable stability, particularly towards acidic conditions, allowing for its use in complex synthetic sequences where other silyl ethers would fail. While its removal requires more stringent conditions, the predictability of its stability and the potential for orthogonal deprotection strategies make the TBDPS group an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles outlined in this guide will enable the judicious and effective application of the TBDPS protecting group in the pursuit of novel and complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-Butyldiphenylsilyl)oxy)acetic acid is a valuable building block in organic synthesis, often utilized in the preparation of complex molecules, including pharmaceuticals and other biologically active compounds. The tert-butyldiphenylsilyl (TBDPS) group serves as a robust protecting group for the hydroxyl functionality of glycolic acid, offering enhanced stability under a variety of reaction conditions, particularly acidic environments, compared to other common silyl ethers. This protocol outlines a reliable two-step synthesis commencing from readily available starting materials.

The synthetic strategy involves:

-

Protection of the hydroxyl group of ethyl glycolate via silylation with tert-butyldiphenylsilyl chloride (TBDPSCl).

-

Saponification of the resulting ethyl ester to yield the target carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | Silylation | Ethyl glycolate | Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate | 342.51 | 85-95 | >95 |

| 2 | Hydrolysis | Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate | This compound | 314.45 | 90-98 | >97 |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate

This procedure details the protection of the primary hydroxyl group of ethyl glycolate using tert-butyldiphenylsilyl chloride.

Materials:

-

Ethyl glycolate

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl glycolate (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath and add tert-butyldiphenylsilyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-